S4
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Overview
Description
CAIX Inhibitor S4 is a potent and selective inhibitor of carbonic anhydrase IX and XII, with inhibition constants of 7 nanomolar and 2 nanomolar, respectively . Carbonic anhydrase IX is a tumor-specific protein that is upregulated during hypoxic conditions, playing a crucial role in maintaining pH balance within tumors . This compound has shown promise in modulating the efficacy of chemotherapeutic agents like doxorubicin .
Mechanism of Action
Target of Action
The primary target of the CAIX Inhibitor S4 is Carbonic Anhydrase IX (CAIX) . CAIX is a tumor-specific protein that is upregulated during hypoxic conditions and plays a crucial role in maintaining the pH balance . It is a surficial zinc metalloenzyme that regulates intra and extracellular pH and modulates invasion and metastasis processes .
Mode of Action
CAIX Inhibitor this compound works by blocking the enzymatic activity of CAIX, effectively hampering its ability to regulate pH levels within cancer cells . This disruption in pH balance leads to an accumulation of acidic by-products within the tumor, creating an inhospitable environment for cancer cell survival .
Biochemical Pathways
The inhibition of CAIX by this compound triggers the release of danger-associated molecular patterns (DAMPs) related to immunogenic cell death in glioma cells via the endoplasmic reticulum stress pathway . This pathway is deregulated upon exposure to this compound, with both PERK-eIF2α and IRE1α- XBP1 axes being activated .
Pharmacokinetics
It’s important to note that the efficacy of this compound is influenced by the conditions under which it is administered . For instance, this compound has been shown to increase the efficacy of doxorubicin during hypoxic and normoxia exposure in certain cell lines .
Result of Action
The CAIX Inhibitor this compound has been shown to significantly decrease the viability of certain cancer cells and induce apoptosis and autophagy . Moreover, this compound triggers the exposure of calreticulin (CRT) and the release of HMGB1 and HSP70/90 . In certain cell lines, the efficacy of doxorubicin treatment can be increased when combined with this compound .
Action Environment
The action of CAIX Inhibitor this compound is influenced by the tumor microenvironment . Hypoxia and extracellular acidosis, which are known to select for the most aggressive and resilient phenotypes, play a major role in the efficacy of this compound . Therefore, understanding the role of CAIX inhibitors in intratumoral pH regulation is crucial before combining them with standard treatment modalities .
Preparation Methods
The synthesis of CAIX Inhibitor S4 involves the preparation of sulfamate derivatives. The specific synthetic routes and reaction conditions are detailed in various research publications. Typically, the synthesis involves the reaction of appropriate amines with sulfamoyl chlorides under controlled conditions to yield the desired sulfamate . Industrial production methods would likely involve scaling up these reactions while ensuring purity and yield optimization.
Chemical Reactions Analysis
CAIX Inhibitor S4 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the inhibitor to enhance its efficacy and selectivity.
Substitution Reactions: Commonly used to introduce or replace functional groups on the inhibitor molecule.
Common Reagents and Conditions: These reactions typically involve reagents like sulfamoyl chlorides, amines, and appropriate solvents under controlled temperatures and pH conditions.
Major Products: The primary product is the sulfamate derivative, which is the active form of CAIX Inhibitor this compound.
Scientific Research Applications
CAIX Inhibitor S4 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of carbonic anhydrase enzymes and their role in pH regulation.
Biology: Helps in understanding the role of carbonic anhydrase IX in tumor biology and hypoxia.
Industry: Potential applications in the development of new cancer therapies and diagnostic tools.
Comparison with Similar Compounds
CAIX Inhibitor S4 is unique due to its high selectivity and potency for carbonic anhydrase IX and XII. Similar compounds include:
Acetazolamide: A less selective inhibitor used for various medical conditions.
VD11-4-2, VD12-09, and VR16-09: Novel fluorinated benzenesulfonamides investigated for their potential in cancer therapy.
FC9-399A: A ureido-sulfamate derivative shown to be promising in combination therapies.
CAIX Inhibitor this compound stands out due to its specific targeting of carbonic anhydrase IX and XII, making it a valuable tool in cancer research and therapy.
Properties
IUPAC Name |
[4-[(3,5-dimethylphenyl)carbamoylamino]phenyl] sulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-7-11(2)9-13(8-10)18-15(19)17-12-3-5-14(6-4-12)22-23(16,20)21/h3-9H,1-2H3,(H2,16,20,21)(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVHSNXRZYOTPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OS(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of the S4 segment in voltage-gated potassium channels?
A1: The this compound segment is a transmembrane helix that acts as a voltage sensor in voltage-gated potassium (Kv) channels. [, , , ] It contains positively charged residues that respond to changes in membrane potential. Upon depolarization, this compound undergoes conformational changes, ultimately leading to the opening of the channel pore and ion conduction. [, ]
Q2: How does the interaction between S1 and this compound segments change during the gating of Kv7.1 channels?
A2: Research on Kv7.1 channels suggests that in the closed state, this compound residue S225 is constrained near S1 residue C136 within the same voltage-sensing domain (VSD). Upon transitioning to the open state, this compound undergoes a large movement involving axial rotation and outward translation. This shift changes the S1-S4 interaction from intra-VSD to inter-VSD, with this compound residue R228 coming into proximity with C136 of an adjacent VSD. This suggests a role for S1 in guiding this compound motion and facilitating cooperative interactions between subunits during gating. []
Q3: Does the this compound segment play a role in the slow inactivation of Shaker K+ channels?
A3: Yes, studies using voltage clamp fluorometry have shown that the voltage-sensing rearrangements of this compound in Shaker K+ channels are followed by an additional motion associated with slow inactivation. This inactivation rearrangement seems to originate from the selectivity filter in the pore domain and extend outward to the interface with the voltage-sensing domain. []
Q4: What evidence suggests a direct interaction between this compound and the pore domain during slow inactivation in Shaker K+ channels?
A4: Experiments involving fluorophore attachment at the pore domain perimeter and this compound have shown that this compound comes into close proximity with the pore domain during activation. This proximity is supported by the finding that a pore domain mutation can alter the environment of a fluorophore attached to this compound. It's proposed that this interaction between this compound and the pore domain disrupts a bond crucial for holding the slow inactivation gate open, thereby triggering inactivation. []
Q5: How does the movement of the this compound segment differ between outward and inward-rectifying potassium channels in plants?
A5: While this compound acts as the voltage sensor in both outward and inward-rectifying potassium channels, the direction of this compound movement leading to channel opening differs. In outward rectifiers, this compound moves outward upon depolarization, whereas in inward rectifiers like KAT1, evidence suggests that an inward movement of this compound leads to channel opening. This difference in coupling between this compound movement and pore opening distinguishes these two types of channels. []
Q6: How does the presence of auxiliary subunits KCNE1 and KCNE3 affect the voltage sensing this compound segment of the KCNQ1 channel?
A6: KCNE1, primarily found in the heart and inner ear, slows down the activation kinetics of the KCNQ1 channel. Studies using cysteine accessibility analysis suggest that KCNE1 achieves this by stabilizing the this compound segment in its resting state, thus slowing its transition to the active state. In contrast, KCNE3 appears to stabilize the this compound segment in the active state, as evidenced by the lack of state-dependent modification rates in MTS accessibility assays. []
Q7: Can neutralization of this compound arginines influence closed-state inactivation in sodium channels?
A7: Yes, neutralizing mutations of this compound arginines, often employed to study gating pore currents, can shift the sodium channel towards closed-state inactivation. [] This is likely because activating the voltage sensor in domain IV through these mutations mimics a state favoring closed-state inactivation. This suggests potential coupling between closed-state gating transitions at the outer pore gates and all four voltage sensors, not just domain IV. [] Researchers should consider this technical limitation and potentially utilize conditioning protocols or fast inactivation-removed mutants for more reliable results. []
Q8: What is the identity of the red chromophore in ultramarine pigments?
A8: Density functional theory studies on red ultramarine models suggest that the red chromophore, coexisting with the blue S3•- radical, is likely the planar C2v isomer of the neutral tetrasulfur molecule (this compound). This conclusion is based on the thermodynamic stability of this isomer within the aluminosilicate cages of the pigment and the agreement between its calculated electronic and vibrational spectra with experimental data. []
Q9: What are the properties and potential applications of the CuHgPthis compound compound?
A9: CuHgPthis compound, isostructural to AgZnPthis compound, is a copper mercury tetrathiophosphate compound. [] It features a framework of [Pthis compound]3- anions linked by Cu+ and Hg2+ cations. This material may have potential applications in areas like semiconductors or nonlinear optics, although further research is needed to explore its properties. []
Q10: Can you describe the synthesis and properties of the isomeric 188Re(V) oxocomplexes with tetradentate this compound ligands?
A10: These complexes are formed using tetradentate this compound ligands derived from meso-2,3-dimercaptosuccinic acid. [] These ligands, designed for stable rhenium-188 binding and biomolecule conjugation, create robust anionic five-coordinate oxorhenium(V) complexes. Different isomers, separated by HPLC and characterized in vitro and in vivo, demonstrate high stability in biological environments like rat and human plasma. [] The lipophilic cis and trans isomers of complex I (with logP(o/w) between 1.5 and 1.7) show high liver uptake and rapid clearance in rats. In contrast, the hydrophilic isomers of complex II (logP(o/w) around -1.75) are quickly excreted renally and hepatobiliary. [] This research highlights their potential for targeted radionuclide therapy. []
Q11: What are the structural and fluxional properties of cuboidal Mo3this compound and Mo3Nithis compound complexes with dithiophosphate and chiral carboxylate ligands?
A11: These complexes, synthesized with (S)-lactic acid (HLac) and dithiophosphate (dtp) ligands, exhibit interesting structural and dynamic behavior. [] The crystal structures of [Mo3this compound(μ-Lac)(dtp)3(py)] (1) and [Mo3(Nipy)this compound(py)(μ-OAc)(dtp)3(py)] (3) reveal their unique cuboidal geometries. Variable-temperature NMR studies indicate fluxional behavior in solution, particularly around the Mo-py site, suggesting processes like configuration inversion, hindered Mo-N rotation, and pyridine exchange. []
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